molecular formula C7H6BrN3S B1294762 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 941294-56-0

6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B1294762
CAS No.: 941294-56-0
M. Wt: 244.11 g/mol
InChI Key: XHKNWSSERCJVBK-UHFFFAOYSA-N
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Description

“6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C7H6BrN3S . It has a molecular weight of 244.11 . The compound is typically in-stock and is used in various applications .


Molecular Structure Analysis

The InChI code for “this compound” is "1S/C7H6BrN3S/c1-12-7-10-9-6-3-2-5(8)4-11(6)7/h2-4H,1H3" . This code provides a standard way to encode the compound’s molecular structure.

It should be stored in a refrigerated environment . The compound’s SMILES string, which represents its structural formula, is "n12c(nnc1ccc(c2)Br)SC" .

Scientific Research Applications

Synthesis and Structural Studies

6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine and related compounds have been a subject of study for their efficient synthesis and structural characterization. For instance, El-Kurdi et al. (2021) described the synthesis of similar triazolopyridines using oxidative cyclization, providing detailed structural characterization through techniques like X-ray diffraction (El-Kurdi et al., 2021).

Antibacterial Applications

Research on derivatives of triazolopyridines, including this compound, has demonstrated potential antibacterial applications. Singh et al. (2010) synthesized compounds with structural similarities and evaluated their antibacterial activity, comparing them with reference drugs like ampicillin and gattifloxacin (Singh et al., 2010).

Applications in Heterocyclic Chemistry

The compound and its derivatives have been explored in the field of heterocyclic chemistry. Ábrányi-Balogh et al. (2013) synthesized new dihydrothienopyridine derivatives fused with triazole rings, showcasing the compound's utility in creating complex heterocyclic structures (Ábrányi-Balogh et al., 2013).

Development of Novel Medicinal Compounds

Further research has focused on developing novel medicinal compounds using triazolopyridines. Gandikota et al. (2017) explored the synthesis of amide derivatives of triazolopyridines, noting their potential in bio-medicinal chemistry due to their interesting biological activities, such as antimicrobial and antiviral properties (Gandikota et al., 2017).

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for "6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine" . This document provides information on the potential hazards of the compound and how to handle it safely.

Biochemical Analysis

Biochemical Properties

6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound may act as an inhibitor or activator of specific enzymes, altering their catalytic activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins, leading to changes in downstream signaling cascades. Additionally, it can affect the transcription of specific genes, thereby altering the cellular response to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation. This binding can result in conformational changes in the target molecule, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact. Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Studies have shown that its effects on cellular function can vary depending on the duration of exposure, with potential long-term effects observed in both in vitro and in vivo settings .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are critical for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall biological activity .

Properties

IUPAC Name

6-bromo-3-methylsulfanyl-[1,2,4]triazolo[4,3-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3S/c1-12-7-10-9-6-3-2-5(8)4-11(6)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKNWSSERCJVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649995
Record name 6-Bromo-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941294-56-0
Record name 6-Bromo-3-(methylthio)-1,2,4-triazolo[4,3-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941294-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-(methylsulfanyl)[1,2,4]triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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